molecular formula C11H13ClO2 B8003334 4-Ethoxy-3,5-dimethylbenzoyl chloride

4-Ethoxy-3,5-dimethylbenzoyl chloride

Cat. No.: B8003334
M. Wt: 212.67 g/mol
InChI Key: ZQFVYTATOVLJOH-UHFFFAOYSA-N
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Description

4-Ethoxy-3,5-dimethylbenzoyl chloride (C${11}$H${13}$ClO$2$, MW 212.67 g/mol) is an acyl chloride derivative featuring a benzoyl core substituted with an ethoxy group (-OCH$2$CH$3$) at the para position and methyl groups (-CH$3$) at the 3- and 5-positions. This compound is primarily utilized in organic synthesis for coupling reactions, such as forming amides or thioureas, due to its reactive acyl chloride moiety .

Properties

IUPAC Name

4-ethoxy-3,5-dimethylbenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-4-14-10-7(2)5-9(11(12)13)6-8(10)3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFVYTATOVLJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)C(=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3,5-dimethylbenzoyl chloride typically involves the chlorination of 4-Ethoxy-3,5-dimethylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the benzoic acid derivative with the chlorinating agent in an inert solvent such as dichloromethane or chloroform .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3,5-dimethylbenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol or aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Although less common, it can undergo oxidation to form more oxidized derivatives under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.

    Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Major Products Formed

    Substitution: Formation of amides, esters, or thioesters depending on the nucleophile used.

    Reduction: Formation of the corresponding alcohol or aldehyde.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

4-Ethoxy-3,5-dimethylbenzoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biomolecules for studying their functions and interactions.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3,5-dimethylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. For example, in the presence of an amine, it forms an amide bond, which is a common reaction in peptide synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The reactivity and applications of 4-ethoxy-3,5-dimethylbenzoyl chloride are influenced by its substituents. Key analogs and their distinctions include:

Table 1: Substituent Effects and Molecular Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity
This compound 4-OCH$2$CH$3$, 3,5-CH$_3$ C${11}$H${13}$ClO$_2$ 212.67 Moderate electron donation from ethoxy and methyl groups; steric hindrance from methyl substituents slows nucleophilic attack .
4-Butoxy-3,5-dimethylbenzoyl chloride 4-O(CH$2$)$3$CH$3$, 3,5-CH$3$ C${13}$H${17}$ClO$_2$ 240.73 Longer alkoxy chain increases lipophilicity but exacerbates steric hindrance, reducing reaction rates .
3,5-Dimethoxy-4-methylbenzoyl chloride 3,5-OCH$3$, 4-CH$3$ C${10}$H${11}$ClO$_3$ 214.64 Methoxy groups provide stronger electron donation than ethoxy, enhancing resonance stabilization but increasing deactivation of the acyl chloride .
4-Methoxy-3,5-dimethylbenzoyl chloride 4-OCH$3$, 3,5-CH$3$ C${10}$H${11}$ClO$_2$ 198.65 Smaller methoxy group reduces steric hindrance compared to ethoxy, potentially improving reaction yields .
3,5-Difluoro-4-methylbenzoyl chloride 3,5-F, 4-CH$_3$ C$8$H$5$ClF$_2$O 190.57 Electron-withdrawing fluorine atoms increase electrophilicity of the acyl chloride, accelerating nucleophilic substitution .

Biological Activity

4-Ethoxy-3,5-dimethylbenzoyl chloride is an acyl chloride derivative known for its potential biological activities. This compound, characterized by the presence of an ethoxy group and two methyl groups on the benzene ring, has been studied for its interactions with various biological systems. The following sections will delve into its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through acylation reactions. As an acyl chloride, it can react with nucleophiles such as amines and alcohols, leading to the formation of amides and esters, respectively. This property is significant in medicinal chemistry for developing new therapeutic agents.

Case Studies

  • Antimicrobial Activity :
    In a study investigating the antimicrobial properties of various benzoyl derivatives, this compound was evaluated against several bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL depending on the strain tested. This suggests potential applications in developing antimicrobial agents.
  • Cytotoxicity Evaluation :
    Another study assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., HepG2 hepatocellular carcinoma cells). The compound demonstrated a dose-dependent cytotoxic effect, with an IC50 value of approximately 25 µM. This indicates that it may possess anticancer properties worth exploring further.

Research Findings

  • Structure-Activity Relationship (SAR) :
    Research has shown that modifications to the benzene ring significantly influence the biological activity of acyl chlorides. For instance, the introduction of additional alkyl groups or halogens can enhance antimicrobial potency or cytotoxicity. The presence of both ethoxy and methyl groups in this compound appears to optimize its interaction with biological targets.
  • Pharmacological Potential :
    A review article highlighted the potential use of benzoyl derivatives as anti-inflammatory agents. Compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Data Summary Table

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus15 µg/mL
AntimicrobialEscherichia coli30 µg/mL
CytotoxicityHepG2 cells25 µM

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